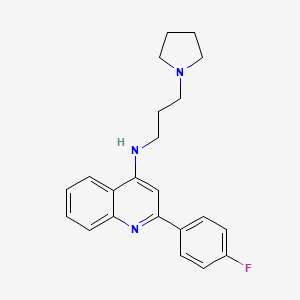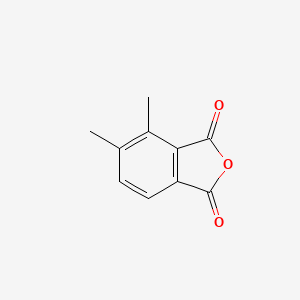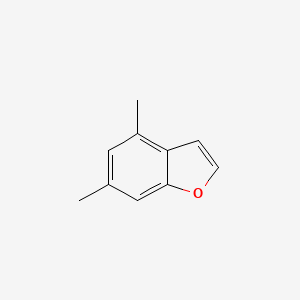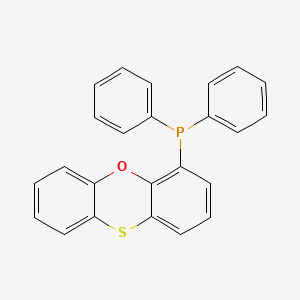
2-(4-fluorophenyl)-N-(3-(pyrrolidin-1-yl)propyl)quinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)-N-(3-(pyrrolidin-1-yl)propyl)quinolin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, a fluorophenyl group, and a pyrrolidine moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(3-(pyrrolidin-1-yl)propyl)quinolin-4-amine typically involves multi-step organic synthesis. The process often starts with the preparation of the quinoline core, followed by the introduction of the fluorophenyl group and the pyrrolidine moiety. Common reagents used in these steps include halogenated quinolines, fluorobenzenes, and pyrrolidine derivatives. Reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
化学反应分析
Types of Reactions
2-(4-fluorophenyl)-N-(3-(pyrrolidin-1-yl)propyl)quinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, catalysts, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.
科学研究应用
2-(4-fluorophenyl)-N-(3-(pyrrolidin-1-yl)propyl)quinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
- 2-(4-chlorophenyl)-N-(3-(pyrrolidin-1-yl)propyl)quinolin-4-amine
- 2-(4-bromophenyl)-N-(3-(pyrrolidin-1-yl)propyl)quinolin-4-amine
- 2-(4-methylphenyl)-N-(3-(pyrrolidin-1-yl)propyl)quinolin-4-amine
Uniqueness
2-(4-fluorophenyl)-N-(3-(pyrrolidin-1-yl)propyl)quinolin-4-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the stability and lipophilicity of compounds, making them more effective in certain applications.
属性
| 918970-06-6 | |
分子式 |
C22H24FN3 |
分子量 |
349.4 g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)-N-(3-pyrrolidin-1-ylpropyl)quinolin-4-amine |
InChI |
InChI=1S/C22H24FN3/c23-18-10-8-17(9-11-18)21-16-22(19-6-1-2-7-20(19)25-21)24-12-5-15-26-13-3-4-14-26/h1-2,6-11,16H,3-5,12-15H2,(H,24,25) |
InChI 键 |
CTENZZBELOUMKS-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCCNC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one](/img/structure/B12894329.png)
![2-{[1-(2-Chlorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12894332.png)







![1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one](/img/structure/B12894390.png)


